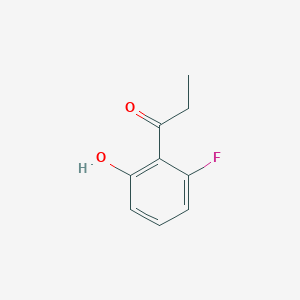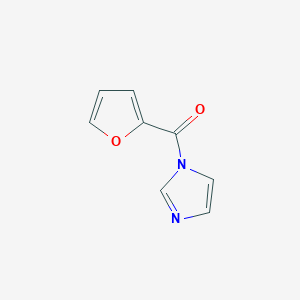
N-(4,5-Dihydrothiazol-2-yl)-3-methoxy-4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,5-Dihydrothiazol-2-yl)-3-methoxy-4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy)benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Dihydrothiazol-2-yl)-3-methoxy-4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy)benzamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include thiosemicarbazide, aldehydes, and various catalysts to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure the high purity of the final product .
化学反応の分析
Types of Reactions
N-(4,5-Dihydrothiazol-2-yl)-3-methoxy-4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, potentially leading to new derivatives with unique properties .
科学的研究の応用
N-(4,5-Dihydrothiazol-2-yl)-3-methoxy-4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes
作用機序
The mechanism of action of N-(4,5-Dihydrothiazol-2-yl)-3-methoxy-4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
類似化合物との比較
Similar Compounds
Similar compounds include other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
N-(4,5-Dihydrothiazol-2-yl)-3-methoxy-4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy)benzamide is unique due to its specific substituents and the combination of functional groups, which may confer distinct biological activities and properties compared to other thiazole derivatives .
特性
分子式 |
C20H18F3N3O4S |
|---|---|
分子量 |
453.4 g/mol |
IUPAC名 |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-methoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]benzamide |
InChI |
InChI=1S/C20H18F3N3O4S/c1-29-16-9-12(18(28)26-19-24-7-8-31-19)5-6-15(16)30-11-17(27)25-14-4-2-3-13(10-14)20(21,22)23/h2-6,9-10H,7-8,11H2,1H3,(H,25,27)(H,24,26,28) |
InChIキー |
MAELVMZMWLAGSZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=NCCS2)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Bromo-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12866906.png)


![(3S,3AS,6aR)-3a-methyl-3-phenylhexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B12866915.png)





